Superior Reduction of Cerebral Infarct Volume Compared to Memantine
In a rat transient middle cerebral artery occlusion/reperfusion (tMCAO/R) model, NitroMemantine (YQW-036) significantly reduced infarct size compared to memantine, memantine-OH, and vehicle controls [1]. The protective effect of NitroMemantine was statistically superior to that of memantine.
| Evidence Dimension | Infarct size reduction |
|---|---|
| Target Compound Data | Significantly reduced infarct size; P < 0.01 vs. vehicle; P < 0.01 vs. memantine |
| Comparator Or Baseline | Memantine (dose-matched); Vehicle (saline) |
| Quantified Difference | P < 0.01 (ANOVA with posthoc Scheffé) for NitroMemantine vs. memantine |
| Conditions | Rat tMCAO/R model; loading dose 2 h post-occlusion, maintenance dose 12 h later, sacrifice at 24 h; n = 8–13 per group |
Why This Matters
This demonstrates that NitroMemantine provides significantly greater neuroprotection than its parent compound memantine in an established model of stroke, justifying its selection for studies of ischemic brain injury where memantine is insufficient.
- [1] Takahashi H, et al. Pharmacologically targeted NMDA receptor antagonism by NitroMemantine for cerebrovascular disease. Sci Rep. 2015;5:14781. Figure 5c. View Source
